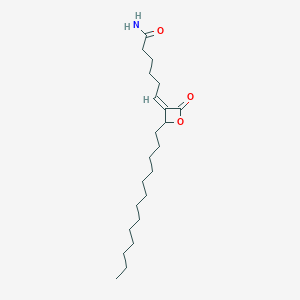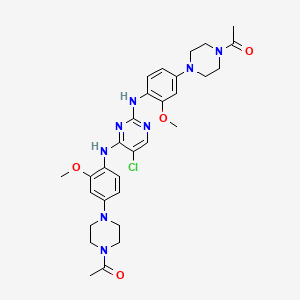
KRCA-0008
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
KRCA 0008 is a potent and selective inhibitor of anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. This compound has shown significant potential in cancer research, particularly in targeting cancers that exhibit overexpression or mutations of anaplastic lymphoma kinase. KRCA 0008 has been studied for its efficacy in inhibiting cell proliferation, inducing apoptosis, and affecting cell cycle progression in various cancer cell lines .
科学的研究の応用
KRCA 0008 has a wide range of scientific research applications, including:
Cancer Research: KRCA 0008 is extensively studied for its potential in treating cancers that overexpress anaplastic lymphoma kinase. .
Biochemical Studies: KRCA 0008 is used to study the biochemical pathways involving anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. .
Drug Development: KRCA 0008 serves as a lead compound for the development of new drugs targeting anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用機序
KRCA 0008 exerts its effects by selectively inhibiting anaplastic lymphoma kinase and activated Cdc42-associated kinase 1. The mechanism involves:
Binding to Kinase Domains: KRCA 0008 binds to the kinase domains of anaplastic lymphoma kinase and activated Cdc42-associated kinase 1, preventing their activation.
Inhibition of Downstream Signaling: By inhibiting these kinases, KRCA 0008 disrupts downstream signaling pathways such as STAT3, Akt, and ERK1/2, leading to reduced cell proliferation and increased apoptosis
Cell Cycle Arrest: KRCA 0008 induces G0/G1 cell cycle arrest in cancer cells, further inhibiting their growth
生化学分析
Biochemical Properties
KRCA-0008 interacts with the enzymes ALK and Ack1, with IC50 values of 12 and 4 nM respectively . It has shown to be more potent against various ALK mutants, including L1196M, C1156Y, F1174L, and R1275Q . These interactions play a crucial role in its biochemical properties.
Cellular Effects
This compound has been observed to have significant effects on various types of cells. It strongly suppresses the proliferation and survival of NPM-ALK-positive ALCL cells . It influences cell function by inducing G0/G1 cell cycle arrest and apoptosis by blocking downstream signals including STAT3, Akt, and ERK1/2 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with ALK and Ack1 enzymes. It inhibits these enzymes, thereby blocking downstream signals including STAT3, Akt, and ERK1/2 . This leads to G0/G1 cell cycle arrest and apoptosis in NPM-ALK-positive ALCL cells .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It continues to inhibit ALK and Ack1, leading to long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 25 and 50 mg/kg, administered orally twice a day for two weeks, it significantly inhibited tumor growth in ALK-positive Karpas-299 xenograft models .
Metabolic Pathways
Its interaction with ALK and Ack1 enzymes suggests that it may influence pathways involving these enzymes .
Transport and Distribution
Given its molecular structure and its interactions with ALK and Ack1, it is likely to be distributed wherever these enzymes are present .
Subcellular Localization
Given its interactions with ALK and Ack1, it is likely to be localized wherever these enzymes are present within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRCA 0008 involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate amines and aldehydes under controlled conditions.
Functionalization: The pyrimidine core is then functionalized with various substituents, including methoxy and piperazine groups, through nucleophilic substitution reactions.
Purification: The final product is purified using chromatographic techniques to achieve high purity
Industrial Production Methods
Industrial production of KRCA 0008 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Use of Catalysts: Catalysts are employed to increase reaction efficiency and yield.
Automated Processes: Automated synthesis and purification processes are used to ensure consistency and high throughput
化学反応の分析
Types of Reactions
KRCA 0008 undergoes several types of chemical reactions, including:
Oxidation: KRCA 0008 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on KRCA 0008.
Substitution: Nucleophilic substitution reactions are common in the functionalization of KRCA 0008
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of KRCA 0008 with modified functional groups, which can be used for further research and development .
類似化合物との比較
KRCA 0008 is compared with other similar compounds, such as:
KRCA 0080: A derivative of KRCA 0008 with a trifluoromethyl group instead of a chloride group.
Crizotinib: A well-known anaplastic lymphoma kinase inhibitor used in clinical settings.
KRCA 0008 stands out due to its high selectivity and potency, making it a valuable compound for cancer research and drug development .
特性
IUPAC Name |
1-[4-[4-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-chloropyrimidin-4-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37ClN8O4/c1-20(40)36-9-13-38(14-10-36)22-5-7-25(27(17-22)42-3)33-29-24(31)19-32-30(35-29)34-26-8-6-23(18-28(26)43-4)39-15-11-37(12-16-39)21(2)41/h5-8,17-19H,9-16H2,1-4H3,(H2,32,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDIRJCYNAWBOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC(=NC=C3Cl)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of KRCA-0008?
A1: this compound is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). [, ] ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. By inhibiting ALK, this compound disrupts the signaling pathways that drive the proliferation of cancer cells, particularly in ALK-positive cancers. []
Q2: Why is this compound considered advantageous over existing ALK inhibitors like crizotinib?
A2: this compound demonstrates superior activity against certain ALK mutations, notably the gatekeeper L1196M mutation, which confers resistance to crizotinib. [] This enhanced activity against resistant mutants makes this compound a potentially valuable therapeutic option for patients who develop resistance to first-generation ALK inhibitors.
Q3: What are the key structural features of this compound, and how do they contribute to its activity?
A3: this compound belongs to a class of compounds characterized by a bis-ortho-alkoxy-para-piperazine-substituted pyrimidine core. [] While the exact contribution of each structural element is complex, this specific arrangement is thought to be crucial for its binding affinity and selectivity towards ALK. [] Further research, including structure-activity relationship (SAR) studies, is needed to fully elucidate the contribution of individual structural motifs to its potency and selectivity.
Q4: What is the current state of research on this compound, and what are the next steps?
A4: Preclinical studies have demonstrated promising results, showing that this compound inhibits the growth of ALK-positive cancer cells in vitro and in vivo. [, , ] Specifically, it has shown efficacy in models of anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [, ] Further research, including comprehensive preclinical evaluation and potential clinical trials, is necessary to fully assess its safety, efficacy, and therapeutic potential in humans.
Q5: Are there any known safety concerns associated with this compound?
A5: While initial studies suggest a favorable safety profile, with this compound deemed safe in Ames tests, chromosomal aberration assays, micronucleus assays, and acute toxicity tests, [] more extensive safety evaluations are necessary to determine its long-term effects. Rigorous preclinical and clinical studies are crucial to fully characterize the potential risks and benefits associated with this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Fluoro-1-(4-isopropylbenzylidene)-2-methylinden-3-yl]acetic acid](/img/structure/B608291.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)
![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)
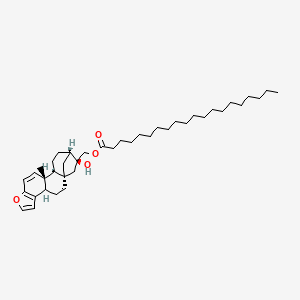
![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)
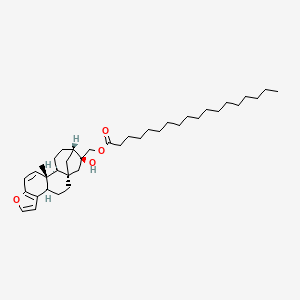
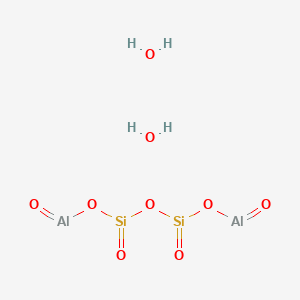
![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)

